molecular formula C19H19N3O B13434237 4-Imidazol-1-yl-2,2-diphenylbutanamide

4-Imidazol-1-yl-2,2-diphenylbutanamide

Cat. No.: B13434237
M. Wt: 305.4 g/mol
InChI Key: NONWQRRLZPDXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazol-1-yl-2,2-diphenylbutanamide is a chemical compound with the molecular formula C20H21N3O. It is known for its potential therapeutic applications, particularly in the treatment of urinary incontinence. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is common in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves several steps. One common method starts with the preparation of 4-amino-2,2-diphenylbutanamide, which is then reacted with an imidazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and catalysts like methanesulfonic acid. The process may also include steps like hydrogenation using Pearlman’s catalyst to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) is common to ensure the purity and structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Imidazol-1-yl-2,2-diphenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the imidazole ring, potentially leading to the formation of imidazolidine dione derivatives.

    Reduction: Hydrogenation reactions can be used to reduce specific functional groups within the molecule.

    Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include imidazolidine dione derivatives and various substituted imidazole compounds .

Scientific Research Applications

4-Imidazol-1-yl-2,2-diphenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves its interaction with muscarinic receptors. The compound exhibits antimuscarinic activity, which helps in the treatment of urinary incontinence by reducing bladder contractions. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine binding .

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-imidazol-1-yl-2,2-diphenylbutanamide

InChI

InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23)

InChI Key

NONWQRRLZPDXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.